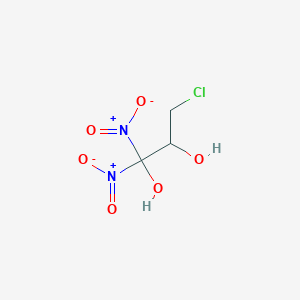

3-Chloro-1,1-dinitropropane-1,2-diol

Description

The evidence primarily discusses 3-Chloro-1,2-propanediol (3-MCPD; CAS 96-24-2), a chlorinated diol with significant relevance in food safety. This article will focus on 3-MCPD and its comparisons with structurally related chloropropanols.

3-Chloro-1,2-propanediol (3-MCPD) is a chlorinated glycerol derivative formed during food processing, particularly in refined vegetable oils, hydrolyzed vegetable proteins, and thermally treated foods . It exists as free 3-MCPD or bound to fatty acids (3-MCPD esters). Its formation is linked to high-temperature refining processes involving chloride ions and lipids .

Properties

CAS No. |

88085-24-9 |

|---|---|

Molecular Formula |

C3H5ClN2O6 |

Molecular Weight |

200.53 g/mol |

IUPAC Name |

3-chloro-1,1-dinitropropane-1,2-diol |

InChI |

InChI=1S/C3H5ClN2O6/c4-1-2(7)3(8,5(9)10)6(11)12/h2,7-8H,1H2 |

InChI Key |

UQUYMFXCGAZHKC-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C([N+](=O)[O-])([N+](=O)[O-])O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,1-dinitropropane-1,2-diol typically involves the nitration of 3-chloropropane-1,2-diol. The reaction is carried out under controlled conditions using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction temperature is maintained at a low level to prevent decomposition and ensure the selective formation of the dinitro compound.

Industrial Production Methods

Industrial production of 3-Chloro-1,1-dinitropropane-1,2-diol follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to control reaction parameters. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1-dinitropropane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of dinitro oxides.

Reduction: Formation of 3-amino-1,1-dinitropropane-1,2-diol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-1,1-dinitropropane-1,2-diol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 3-Chloro-1,1-dinitropropane-1,2-diol involves its interaction with molecular targets through its reactive nitro and chloro groups. These groups can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic substitution and redox reactions, which can affect cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Chloropropanols

Chloropropanols are a group of contaminants sharing structural similarities but differing in chlorine substitution patterns and toxicological profiles. Key compounds include:

Table 1: Structural and Toxicological Comparison of Chloropropanols

Key Differences:

Structural Variations :

- 3-MCPD has a single chlorine at C3 and two hydroxyl groups at C1 and C2.

- 1,3-DCP and 2,3-DCP are di-chlorinated, altering their polarity and reactivity .

Formation Pathways :

- 3-MCPD forms via glycerol chlorination during oil refining .

- 1,3-DCP arises from acid-hydrolyzed proteins reacting with lipids .

Toxicity: 3-MCPD exhibits chronic toxicity (e.g., renal tubular hyperplasia) but lacks confirmed in vivo genotoxicity . 1,3-DCP demonstrates acute hepatotoxicity and mutagenicity in Ames tests .

Regulatory Limits :

- The EU limits 3-MCPD to 1.25 µg/kg in infant formula, while 1,3-DCP is banned in food products due to higher toxicity .

Research Findings and Detection Methods

- 3-MCPD in Palm Oil : Levels in palm oil range from 0.3 to 11.7 mg/kg, influenced by frying temperature and refining steps .

- Mitigation Strategies : Optimizing refining temperatures (<200°C) and using chloride-free processing agents reduce 3-MCPD formation .

- Analytical Techniques : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting free 3-MCPD, while ester-bound forms require enzymatic hydrolysis . Molecularly imprinted polymers improve selectivity in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.